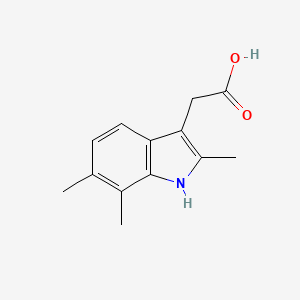

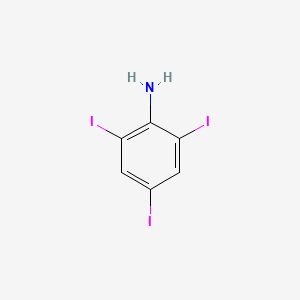

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

Vue d'ensemble

Description

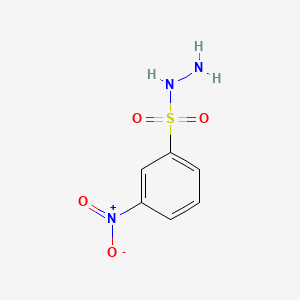

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, also known as TMA-A, is an organic compound that is used in various scientific research applications. It is a derivative of indolic acid and is a monocarboxylic acid. TMA-A is a colorless solid at room temperature, and has a pungent odor. It is typically found as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.

Applications De Recherche Scientifique

Biotechnological Production

Field

Systems Microbiology and Biomanufacturing

Application Summary

Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

Methods of Application

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Results

This approach has led to the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Biological Activities of Indole Diterpenoids

Field

Natural Products and Bioprospecting

Application Summary

Indole diterpenoids (IDTs) are an essential class of structurally diverse fungal secondary metabolites. These compounds exhibit antibacterial, anti-insect, and ion channel inhibitory activities .

Methods of Application

IDTs are produced by certain fungi such as Penicillium, Aspergillus, Claviceps, and Epichloe species .

Results

Some IDT compounds have been used for drug discovery. For example, as BK channel blockers, IDTs have been shown to reduce intraocular pressure and have been used to treat glaucoma .

Indole Derivatives in Drug Discovery

Field

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application

The methods of application vary depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

Results

The results vary depending on the specific derivative and its intended use. However, many indole derivatives have shown promising results in preclinical and clinical trials .

Indole-3-acetic acid in Cell Biology

Field

Application Summary

Indole-3-acetic acid, a derivative of indole, has been found to induce caspase-8 and caspase-9, which results in caspase-3 activation and poly (adp-ribose) polymerases cleavage .

Methods of Application

The methods of application vary depending on the specific study. Typically, these compounds are applied to cells in a laboratory setting and then observed for their effects .

Results

The results vary depending on the specific study. However, the induction of caspase-8 and caspase-9 has been observed in studies involving indole-3-acetic acid .

Propriétés

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGYSCIYCHOGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989441 | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid | |

CAS RN |

6949-72-0 | |

| Record name | 2,6,7-Trimethyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC22872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)